Human liver microsomes (HLM) provide a critical model for studying phase I oxidative metabolism of synthetic steroids. For 4-Hydroxyprostanozol-17-ketone, HLM incubations reveal extensive oxidative transformations dominated by cytochrome P450 (CYP450) enzymes. Primary metabolic reactions include:
Table 1: Major Phase I Metabolites Identified in HLM Studies
Metabolite Designation | Structural Modification | Proposed Enzyme Involvement |
---|---|---|
M1 | 17-ketoprostanozol | CYP3A4-mediated oxidation |
3′-OH-Prostanozol | 3′-Hydroxylation | CYP2C9/2C19 |
16β-OH-17-ketoprostanozol | C16β-hydroxylation | CYP3A4 |
4,6-Diene derivative | Dehydrogenation | CYP1A2 |
These transformations demonstrate the compound's susceptibility to hepatic oxidoreductases, with CYP3A4 playing a predominant role based on chemical inhibition assays [4]. The formation of 17-ketoprostanozol (M1) represents a primary inactivation pathway, reducing the compound's anabolic potential through A-ring modification.
uPA-SCID mice with humanized livers serve as advanced in vivo models for predicting human metabolic patterns. Administration of prostanozol analogs (including 4-Hydroxyprostanozol-17-ketone precursors) reveals:
Table 2: Elimination Kinetics of Key Metabolites in Chimeric Mice
Metabolite Class | Peak Urinary Concentration (hr) | Detection Window (days) | Primary Conjugation |
---|---|---|---|
17-Ketoprostanozol (M1) | 4-6 | 3 | None |
3α-OH-5β-reduced | 8-12 | 5 | Glucuronide |
3β-OH-5α-reduced | 12-18 | 7 | Sulfate |
Dihydroxylated metabolites | 24-36 | 10 | Dual conjugation |
Notably, the human hepatocytes in chimeric mice produced phase II metabolites identical to those observed in human doping studies, validating this model for metabolite profiling [4] [6]. The 17-keto reduction pathway shows species-dependent variation, with mice exhibiting faster reduction kinetics than observed in in vitro human models.
Phase I Transformations:
Phase II Conjugation:
Table 3: Positional Preferences for Metabolic Reactions
Reaction Type | Preferred Position | Stereochemistry | Relative Abundance |
---|---|---|---|
Hydroxylation | C16β | β-configuration | High (∼40%) |
C3′ (pyrazole) | Mixed | Medium (∼25%) | |
Ketone reduction | C3 | α-configuration | High (∼60%) |
C17 | β-configuration | High (∼75%) | |
A-ring reduction | 5α-dihydro | trans A/B ring | Dominant (>80%) |
Glucuronide conjugation | 17β-OH > 3α-OH | - | High (∼70%) |
The conjugation patterns significantly impact detection strategies in doping control, as glucuronidated metabolites exhibit extended urinary elimination windows compared to free or sulfated forms [8].
Interspecies metabolic comparisons reveal critical differences:
These discrepancies highlight limitations of non-humanized models for human metabolite predictions. The uPA-SCID chimeric model bridges this gap by maintaining human-relevant CYP450 expression profiles for over 12 weeks post-engraftment, accurately replicating human hydroxylation patterns at C16 and C3′ positions [4].
Advanced analytical techniques have uncovered previously unreported metabolites:
Table 4: Structural Characterization of Novel Metabolites
Metabolite Name | Molecular Formula | Key Fragments (m/z) | Biosynthetic Pathway |
---|---|---|---|
5α-Androstane-3α,4β,17β-triol | C₁₉H₃₂O₃ | 143, 218, 458 (TMS) | 4β-OH → 5α-reduction → 3-keto reduction |
5α-Androstane-3α,4α,17β-triol | C₁₉H₃₂O₃ | 129, 203, 458 (TMS) | 4α-OH → 5α-reduction → 3-keto reduction |
16β,17β-Dihydroxyprostanozol | C₂₀H₂₈N₂O₃ | 159, 231, 345 | Concurrent C16/C17 oxidation |
3′-Hydroxy-16β-hydroxy-17-ketoprostanozol | C₂₀H₂₆N₂O₄ | 173, 246, 361 | Sequential hydroxylations |
These dihydroxylated metabolites demonstrate position-specific hydroxylation patterns not previously documented for prostanozol analogs. Their identification was enabled by high-resolution mass spectrometry (HRMS) with Q-TOF instrumentation and comparison to synthesized reference standards [6]. The 4α/4β-hydroxy isomers show diagnostic fragment differences at m/z 129 vs. 143 due to distinct ring cleavage patterns, providing detection markers for anti-doping laboratories.
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6